2-Methyl-3-nitrophenol (CAS 5460-31-1) solves isomer-specific synthesis challenges. Substituting isomers fails due to altered steric and electronic effects. This ortho/meta compound delivers:
2-Methyl-3-nitrophenol, also known as 3-Nitro-o-cresol, is a functionalized aromatic compound belonging to the nitrophenol class. It serves as a critical chemical intermediate or building block, primarily in the synthesis of dyes, pharmaceuticals, and other specialized organic compounds. Its procurement is often driven by the need for a precursor to 3-amino-2-methylphenol, a valuable component in further manufacturing, which is accessed via the reduction of the nitro group. The specific ortho- and meta- positioning of the methyl and nitro groups, respectively, dictates its unique reactivity and physical properties compared to its isomers.
Substituting 2-Methyl-3-nitrophenol with its isomers, such as 4-methyl-2-nitrophenol or 2-methyl-5-nitrophenol, is often unviable in process chemistry. The specific arrangement of the hydroxyl, methyl, and nitro groups directly controls the compound's steric hindrance, electronic effects, and acidity (pKa). These factors govern its reactivity in subsequent steps, such as catalytic reduction to the corresponding aminophenol, and its performance in applications like corrosion inhibition where molecular adsorption geometry is critical. Using an incorrect isomer can lead to significantly lower yields, altered product profiles, or complete failure of the desired transformation, making precise isomer selection a key procurement consideration.
In a documented synthesis, 2-Methyl-3-nitrophenol serves as a direct and effective precursor for 2-methyl-3-aminophenol. Using zinc powder in glacial acetic acid, a yield of 85.7% with 95.7% purity (HPLC) was achieved. This demonstrates its process compatibility for producing the corresponding amine, a valuable intermediate, under standard laboratory reduction conditions.
| Evidence Dimension | Product Yield |
| Target Compound Data | 85.7% yield of 2-methyl-3-aminophenol |
| Comparator Or Baseline | Standard expectation for nitro group reduction |
| Quantified Difference | High yield confirms suitability as a synthetic precursor |
| Conditions | Reduction with zinc powder in glacial acetic acid and water. |
This high-yield conversion is critical for procurement decisions where the primary goal is the efficient and pure synthesis of downstream aminophenol intermediates.
2-Methyl-3-nitrophenol has a documented melting point of 146-148 °C. This is significantly higher than its common isomer 4-methyl-2-nitrophenol, which melts at 36.5 °C. A higher melting point indicates greater thermal stability in the solid state, which can simplify handling, transportation, and storage, and reduce the risk of unintended phase changes during chemical processing at elevated temperatures.
| Evidence Dimension | Melting Point |
| Target Compound Data | 146-148 °C |
| Comparator Or Baseline | 4-Methyl-2-nitrophenol: 36.5 °C |
| Quantified Difference | >100 °C higher than a common isomer |
| Conditions | Standard atmospheric pressure. |
For processes requiring stable, solid-phase reactants, the higher melting point provides a wider and safer operating window, making it a more robust choice for thermal processing.
The acidity of nitrophenols is highly dependent on the substituent positions. While the specific experimental pKa for 2-methyl-3-nitrophenol is predicted to be around 9.11, it differs notably from its isomers. For example, m-nitrophenol has a pKa of 9.3, whereas p-nitrophenol is significantly more acidic with a pKa of 7.2. This difference is due to the para-nitro group's ability to stabilize the phenolate ion through resonance, an effect not possible from the meta position. This specific pKa value dictates the compound's solubility and reactivity in pH-dependent reactions, making it non-interchangeable with its para-isomer in buffered systems or pH-sensitive formulations.
| Evidence Dimension | Acidity (pKa) |
| Target Compound Data | Predicted pKa ~9.11 |
| Comparator Or Baseline | m-nitrophenol: 9.3; p-nitrophenol: 7.2 |
| Quantified Difference | Significantly less acidic (~100x) than p-nitrophenol |
| Conditions | Aqueous solution. |
Selecting this compound provides a specific pH-activity profile, crucial for processes like dye synthesis or formulation chemistry where precise pH control is necessary to manage reaction rates and solubility.
This compound is the logical choice for synthetic routes targeting 3-amino-2-methylphenol, where high yield and purity are paramount. Its demonstrated efficient conversion under standard reduction conditions minimizes by-product formation and simplifies downstream purification, making it a cost-effective starting material.
Due to its distinct pKa value compared to its isomers, 2-methyl-3-nitrophenol can be used as a coupling component in azo dye synthesis where the reaction is performed under specific pH conditions. Its moderate acidity allows for controlled reactivity and solubility in specific buffer systems, enabling the synthesis of unique colorants not accessible with other isomers.
The compound's high melting point (146-148 °C) makes it suitable for inclusion in materials or formulations that undergo thermal processing. Unlike low-melting isomers, it can be incorporated into polymer melts or high-temperature reaction mixtures without premature decomposition or unwanted phase transitions, ensuring process stability.
Acute Toxic;Irritant